

In-Depth Technical Guide: T-3861174, a Novel Prolyl-tRNA Synthetase Inhibitor

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Compound of Interest

Compound Name: T-3861174

Cat. No.: B14754603

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Abstract

T-3861174 is a potent and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS), a critical enzyme in protein synthesis. By disrupting the normal process of proline incorporation into nascent polypeptide chains, **T-3861174** triggers a cellular stress response mediated by the GCN2-ATF4 pathway, ultimately leading to apoptosis in various cancer cell lines. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **T-3861174**, supported by detailed experimental protocols and pathway visualizations.

Chemical Structure and Physicochemical Properties

T-3861174 is a complex heterocyclic molecule with the systematic IUPAC name 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide	[1]
CAS Number	2209057-94-1	[1]
Molecular Formula	C26H25FN6O2	[1]
Molecular Weight	472.52 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Calculated logP	3.5 - 4.5	

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Activation of the GCN2-ATF4 Pathway

T-3861174 exerts its anti-tumor effects through a precise mechanism of action targeting the protein synthesis machinery.

Prolyl-tRNA Synthetase (PRS) Inhibition

The primary molecular target of **T-3861174** is prolyl-tRNA synthetase (PRS), a member of the aminoacyl-tRNA synthetase (aaRS) family. These enzymes are essential for the first step of protein synthesis, where they catalyze the attachment of a specific amino acid to its cognate tRNA molecule. **T-3861174** binds to PRS, preventing it from charging tRNA with proline. This leads to an accumulation of uncharged tRNA^{Pro} within the cell.

GCN2-ATF4 Pathway Activation

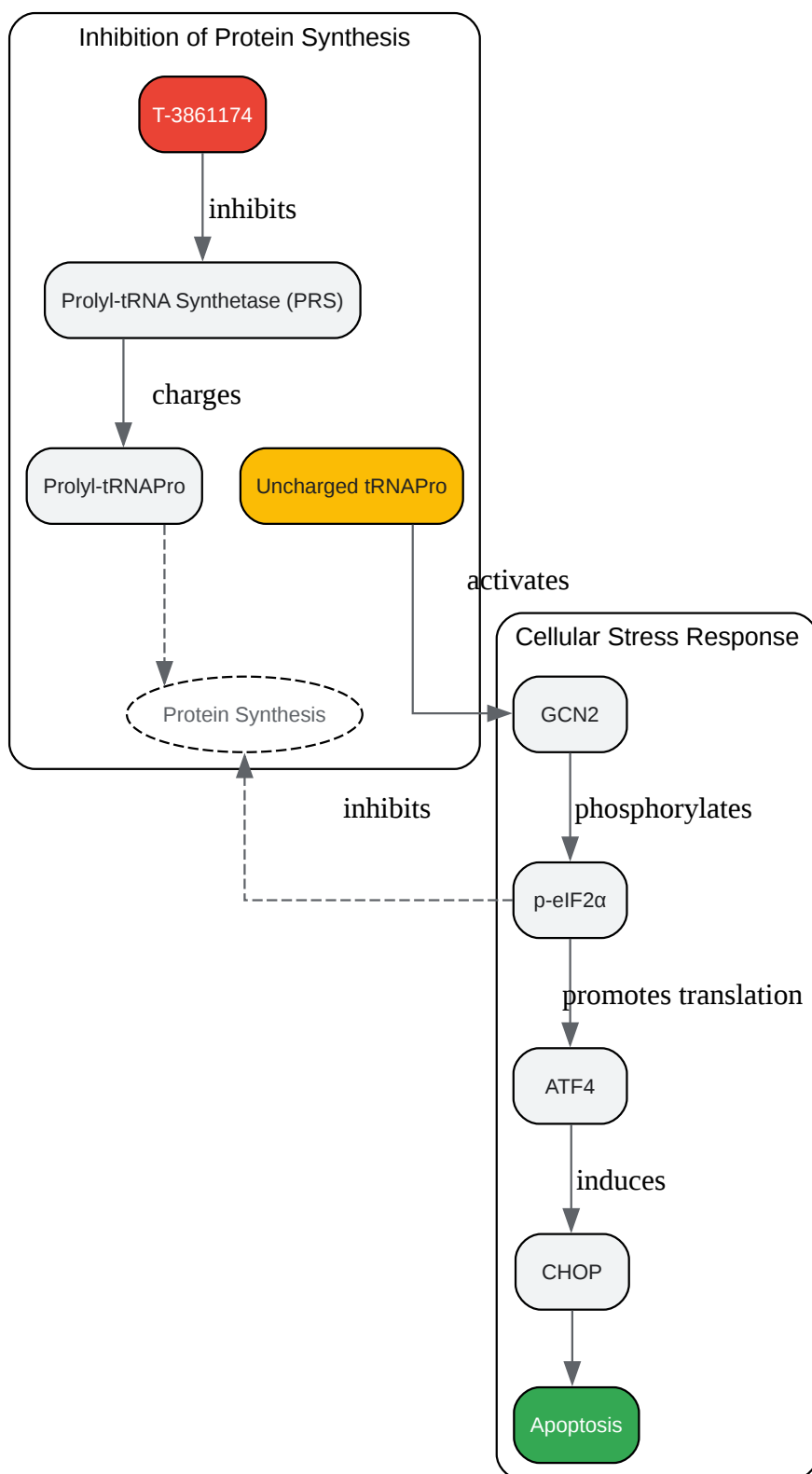
The accumulation of uncharged tRNA serves as a stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase.[2][3] GCN2, in turn, phosphorylates the α -subunit

of eukaryotic initiation factor 2 (eIF2 α). This phosphorylation event has two major consequences:

- Global Translation Repression: Phosphorylated eIF2 α inhibits the guanine nucleotide exchange factor eIF2B, leading to a general shutdown of protein synthesis.
- Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2 α facilitates the translation of Activating Transcription Factor 4 (ATF4) mRNA.[\[4\]](#)

ATF4 is a key transcription factor that orchestrates the cellular response to amino acid deprivation. It upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress-response genes, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[\[5\]](#)[\[6\]](#) The sustained activation of the GCN2-ATF4-CHOP axis by **T-3861174** ultimately pushes cancer cells towards apoptosis.

Signaling Pathway Diagram



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Caption: **T-3861174** inhibits PRS, leading to the activation of the GCN2-ATF4 pathway and apoptosis.

Pharmacological and Biological Properties

In Vitro Anti-tumor Activity

T-3861174 has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized below.

Cell Line	Cancer Type	IC50 (μM)	Reference
SK-MEL-2	Melanoma	~0.1	[7]
G-361	Melanoma	~0.1	
HT-1080	Fibrosarcoma	~0.1	
A549	Lung Cancer	~1	
HCT116	Colon Cancer	~1	

In Vivo Anti-tumor Efficacy

In preclinical xenograft models, **T-3861174** has shown significant tumor growth inhibition. Notably, this anti-tumor activity is achieved without causing severe body weight loss in the treated animals, suggesting a favorable therapeutic window.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of **T-3861174** on cancer cell lines.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

- **Compound Treatment:** Prepare serial dilutions of **T-3861174** in complete growth medium. Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for GCN2-ATF4 Pathway Activation

This protocol is used to detect the phosphorylation of GCN2 and eIF2 α , and the upregulation of ATF4 and CHOP in response to **T-3861174** treatment.

- **Cell Lysis:** Plate cells in a 6-well plate and treat with **T-3861174** at the desired concentrations for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Protein Transfer:** Load equal amounts of protein (20-30 μ g) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-GCN2, GCN2, p-eIF2 α , eIF2 α , ATF4, CHOP, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.

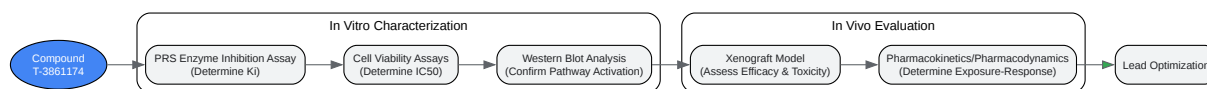
- Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **T-3861174** in a subcutaneous xenograft model.

- Cell Implantation: Subcutaneously inject 5×10^6 to 1×10^7 cancer cells (e.g., SK-MEL-2) in 100-200 μ L of a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
- Drug Administration: Administer **T-3861174** (e.g., via oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

Experimental Workflow Diagram



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Caption: A typical workflow for the preclinical characterization of a novel anti-cancer agent like **T-3861174**.

Conclusion

T-3861174 is a promising preclinical candidate for cancer therapy with a well-defined mechanism of action. Its ability to selectively inhibit prolyl-tRNA synthetase and activate the GCN2-ATF4 stress response pathway provides a novel strategy for targeting cancer cells. The potent in vitro and in vivo anti-tumor activity, coupled with a favorable preliminary safety profile, warrants further investigation and development of **T-3861174** and its analogs as potential therapeutic agents. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development efforts in this area.

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